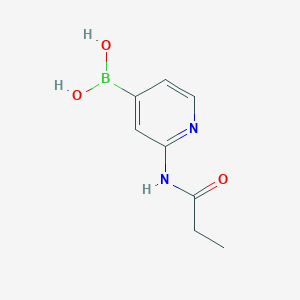
(2-Propanamidopyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propanamidopyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propanamidopyridin-4-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide under palladium catalysis . The reaction conditions generally include the use of a base such as potassium acetate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic acids often involves the direct preparation from boric acid derivatives. This can include the dehydration of boric acid with alcohols to form borate esters, which are then converted to boronic acids . The process is scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Propanamidopyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate the borylation process.
Solvents: Tetrahydrofuran (THF) and other organic solvents are commonly used.
Major Products
The major products of these reactions include various boronic esters, borates, and coupled organic molecules, which can be further utilized in organic synthesis and material science .
Scientific Research Applications
(2-Propanamidopyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Propanamidopyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group can interact with biological molecules, leading to changes in their activity or stability .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid with a simpler structure, commonly used in organic synthesis.
4-Pyridylboronic Acid: Similar to (2-Propanamidopyridin-4-yl)boronic acid but lacks the propanamide group, making it less versatile in certain applications.
Uniqueness
Its ability to form stable complexes with diols and other nucleophiles makes it particularly valuable in sensing and medicinal chemistry .
Properties
Molecular Formula |
C8H11BN2O3 |
|---|---|
Molecular Weight |
194.00 g/mol |
IUPAC Name |
[2-(propanoylamino)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H11BN2O3/c1-2-8(12)11-7-5-6(9(13)14)3-4-10-7/h3-5,13-14H,2H2,1H3,(H,10,11,12) |
InChI Key |
HARSMEMPQZIOCM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)NC(=O)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















